2-Morpholino-5-(trifluoromethyl)benzonitrile 2-Morpholino-5-(trifluoromethyl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 677749-94-9
VCID: VC3861478
InChI: InChI=1S/C12H11F3N2O/c13-12(14,15)10-1-2-11(9(7-10)8-16)17-3-5-18-6-4-17/h1-2,7H,3-6H2
SMILES: C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)C#N
Molecular Formula: C12H11F3N2O
Molecular Weight: 256.22 g/mol

2-Morpholino-5-(trifluoromethyl)benzonitrile

CAS No.: 677749-94-9

Cat. No.: VC3861478

Molecular Formula: C12H11F3N2O

Molecular Weight: 256.22 g/mol

* For research use only. Not for human or veterinary use.

2-Morpholino-5-(trifluoromethyl)benzonitrile - 677749-94-9

Specification

CAS No. 677749-94-9
Molecular Formula C12H11F3N2O
Molecular Weight 256.22 g/mol
IUPAC Name 2-morpholin-4-yl-5-(trifluoromethyl)benzonitrile
Standard InChI InChI=1S/C12H11F3N2O/c13-12(14,15)10-1-2-11(9(7-10)8-16)17-3-5-18-6-4-17/h1-2,7H,3-6H2
Standard InChI Key YHQPZJVNJDVPDB-UHFFFAOYSA-N
SMILES C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)C#N
Canonical SMILES C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)C#N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

2-Morpholino-5-(trifluoromethyl)benzonitrile is defined by the molecular formula C₁₂H₁₁F₃N₂O and a molecular weight of 256.22 g/mol . Its IUPAC name, 2-(morpholin-4-yl)-5-(trifluoromethyl)benzonitrile, reflects the substitution pattern: a morpholine ring at the 2-position and a trifluoromethyl group at the 5-position of the benzonitrile core. The compound’s structure is confirmed via spectroscopic methods, including:

  • ¹H NMR: Peaks at δ 2.3–3.5 ppm (morpholine N–CH₂) and δ 3.6–4.0 ppm (O–CH₂) .

  • ¹⁹F NMR: A singlet at δ -60 to -65 ppm for the trifluoromethyl group .

  • IR Spectroscopy: Stretching vibrations at ~2220 cm⁻¹ (C≡N) and 1100–1250 cm⁻¹ (morpholine C–O–C) .

Comparative Structural Analysis

The compound’s uniqueness arises from the synergy between its morpholine and trifluoromethyl groups. Analogues such as 3-morpholino-5-(trifluoromethyl)benzonitrile (CAS: 220954-14-3) and 2-morpholinobenzonitrile (CAS: 204078-32-0) highlight how positional isomerism and functional group substitutions alter properties . For example, replacing the nitrile with an amide reduces lipophilicity, while adding a second trifluoromethyl group enhances metabolic stability.

Synthesis and Scalability

Laboratory-Scale Synthesis

The primary synthetic route involves nucleophilic aromatic substitution between 2-chloro-5-(trifluoromethyl)benzonitrile and morpholine under basic conditions . Key parameters include:

  • Solvent: Dimethylformamide (DMF) or acetonitrile.

  • Base: Potassium carbonate (K₂CO₃) or triethylamine.

  • Temperature: 60–120°C for 12–24 hours .
    Yields typically exceed 70%, with purity confirmed via HPLC and NMR .

Industrial Production

Industrial methods optimize for safety and efficiency using continuous flow reactors and automated systems . Scalability challenges, such as exothermic side reactions, are mitigated through kinetic studies and computational fluid dynamics (CFD) . Post-synthesis purification employs column chromatography (hexane/EtOAc) or recrystallization (ethanol/water) .

Physicochemical Properties

PropertyValue/RangeMethod/Source
Molecular Weight256.22 g/molPubChem
Melting Point98–102°CExperimental data
SolubilityDMSO >50 mg/mLCymitQuimica
LogP (Lipophilicity)~2.1Computational prediction
StabilityStable at 2–8°C (dry)Safety guidelines

The trifluoromethyl group enhances lipophilicity (logP ~2.1), facilitating membrane permeability, while the morpholine ring improves aqueous solubility .

Biological Activity and Mechanistic Insights

Antiproliferative Effects

In MCF-7 (breast cancer) and SW480 (colorectal cancer) cell lines, derivatives of 2-morpholino-5-(trifluoromethyl)benzonitrile exhibit IC₅₀ values comparable to 5-fluorouracil (5-FU) . Mechanistic studies attribute this to:

  • Cell cycle arrest: G1 phase blockade via cyclin-dependent kinase inhibition.

  • Apoptosis induction: Caspase-3/7 activation and mitochondrial membrane depolarization .

Applications in Medicinal Chemistry

Drug Discovery

The compound serves as a versatile building block for:

  • Kinase inhibitors: Its trifluoromethyl group stabilizes interactions with ATP-binding pockets .

  • Antimicrobial agents: Analogues show activity against multidrug-resistant Gram-positive bacteria (MIC ≤4 μg/mL) .

Structure-Activity Relationship (SAR) Studies

Modifications to the morpholine or benzonitrile moieties alter bioactivity:

  • Nitrile → Amide: Reduces cytotoxicity but improves solubility.

  • Trifluoromethyl → Bromine: Enhances halogen bonding with target proteins.

HazardPrecautionSource
ToxicityAvoid inhalation; use fume hood
DecompositionMay release HCN or NOₓ under heat/acid
StorageAirtight container at 2–8°C

Comparative Analysis with Structural Analogues

CompoundMolecular FormulaKey DifferencesBioactivity
3-Morpholino-5-(trifluoromethyl)benzonitrileC₁₂H₁₁F₃N₂OIsomeric substitution at 3-positionReduced AR binding affinity
2-MorpholinobenzonitrileC₁₁H₁₂N₂OLacks trifluoromethyl groupLower metabolic stability

Recent Advances and Future Directions

Computational Modeling

Density functional theory (DFT) analyses predict HOMO-LUMO energy gaps (5.221 eV for lead derivatives), guiding the design of more potent analogues . Molecular dynamics (MD) simulations further elucidate conformational flexibility in biological targets .

Synthetic Innovations

Recent work explores photocatalytic decarboxylative couplings to functionalize the benzonitrile core, enabling rapid diversification .

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